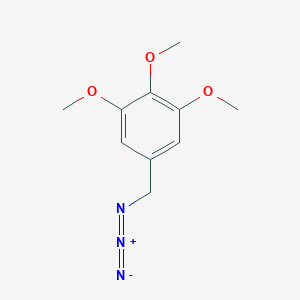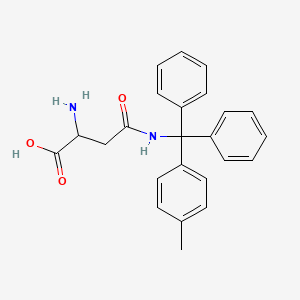
2,3-dihydro-1H-inden-1-amine; hydron; chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminoindane Hydrochloride, also known as 1-Aminoindan Hydrochloride, is a chemical compound belonging to the class of aminoindanes. It is a positional isomer of 2-Aminoindane and is known for its pharmacological activity, particularly as a neuroprotective agent. This compound has been studied for its potential to modulate catecholamine levels in the brain and has applications in various fields, including medicine and neuroscience .
Preparation Methods
1-Aminoindane Hydrochloride can be synthesized through several methods. One common synthetic route involves the reduction of 1-Indanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to produce 1-Indanol, which is then converted to 1-Aminoindane through amination reactions. The final step involves the formation of the hydrochloride salt by reacting 1-Aminoindane with hydrochloric acid .
Industrial production methods often involve dynamic kinetic resolution techniques to obtain optically pure (S)-1-Aminoindane. This process uses Candida rugose lipase as a biological resolution catalyst and a racemization catalyst such as KT-02. The reaction is carried out in a high-pressure kettle with hydrogen, resulting in the complete conversion of 1-Aminoindane to its acetyl compound, which is then hydrolyzed to obtain (S)-1-Aminoindane .
Chemical Reactions Analysis
1-Aminoindane Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon, indane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indane ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include 1-Indanone, 1-Indanol, and various substituted indanes .
Scientific Research Applications
1-Aminoindane Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It has been studied for its neuroprotective properties and its ability to modulate catecholamine levels in the brain.
Medicine: It is a metabolite of the antiparkinsonian drug rasagiline and has potential therapeutic applications in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and as a research chemical in the development of new drugs
Mechanism of Action
The mechanism of action of 1-Aminoindane Hydrochloride primarily involves its interaction with serotonin and catecholamine pathways. It acts as a neuroprotective agent by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This modulation helps in protecting neurons from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases .
Comparison with Similar Compounds
1-Aminoindane Hydrochloride can be compared with other similar compounds such as:
2-Aminoindane: A positional isomer with similar pharmacological properties but different structural configuration.
5,6-Methylenedioxy-2-Aminoindane (MDAI):
5-Iodo-2-Aminoindane (5-IAI):
5-Methoxy-6-Methyl-2-Aminoindane (MMAI): Another derivative with unique pharmacological properties
1-Aminoindane Hydrochloride is unique due to its specific neuroprotective properties and its role as a metabolite of rasagiline, making it particularly valuable in the treatment of Parkinson’s disease and other neurological disorders.
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-amine;hydron;chloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H |
InChI Key |
RHAAGWRBIVCBSY-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1CC2=CC=CC=C2C1N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-iodobenzenesulfonate](/img/structure/B13382276.png)

![2-Hydroxybenzaldehyde [2-(3-pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B13382284.png)





![Carbamic acid,[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]-,9H-fluoren-9-ylmethyl ester](/img/structure/B13382310.png)
![N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B13382316.png)
![4-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B13382324.png)



